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molecular formula C10H18F2N2O2 B2866979 Tert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate CAS No. 2415515-29-4

Tert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate

Cat. No. B2866979
M. Wt: 236.263
InChI Key: APZOOTJWPGQYSZ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09139524B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), tert-butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate (0.186 g, 0.57 mmol) was dissolved in MeOH (5 mL) and wet Pd/C 10% (50 mg) was added. The flask was purged with H2 gas and the reaction mixture stirred under an H2 atmosphere for 2 h at rt. The reaction mixture was filtered over celite and the cake was washed with MeOH and EA. The filtrate was concentrated under reduced pressure to give tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate as a colorless oil. LC-MS-conditions 08: tR=0.49 min; [M-CH3+H]+=222.32.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.186 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.C([NH:10][CH:11]1[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][C:12]1([F:25])[F:24])C1C=CC=CC=1>CO.[Pd]>[NH2:10][CH:11]1[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:21])([CH3:22])[CH3:23])=[O:18])[CH2:13][C:12]1([F:25])[F:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
0.186 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1C(CN(CC1)C(=O)OC(C)(C)C)(F)F
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred under an H2 atmosphere for 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was purged with H2 gas
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over celite
WASH
Type
WASH
Details
the cake was washed with MeOH and EA
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1C(CN(CC1)C(=O)OC(C)(C)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09139524B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), tert-butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate (0.186 g, 0.57 mmol) was dissolved in MeOH (5 mL) and wet Pd/C 10% (50 mg) was added. The flask was purged with H2 gas and the reaction mixture stirred under an H2 atmosphere for 2 h at rt. The reaction mixture was filtered over celite and the cake was washed with MeOH and EA. The filtrate was concentrated under reduced pressure to give tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate as a colorless oil. LC-MS-conditions 08: tR=0.49 min; [M-CH3+H]+=222.32.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.186 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.C([NH:10][CH:11]1[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][C:12]1([F:25])[F:24])C1C=CC=CC=1>CO.[Pd]>[NH2:10][CH:11]1[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:21])([CH3:22])[CH3:23])=[O:18])[CH2:13][C:12]1([F:25])[F:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
0.186 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1C(CN(CC1)C(=O)OC(C)(C)C)(F)F
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred under an H2 atmosphere for 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was purged with H2 gas
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over celite
WASH
Type
WASH
Details
the cake was washed with MeOH and EA
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1C(CN(CC1)C(=O)OC(C)(C)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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